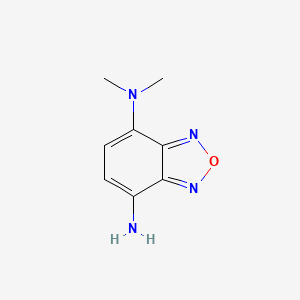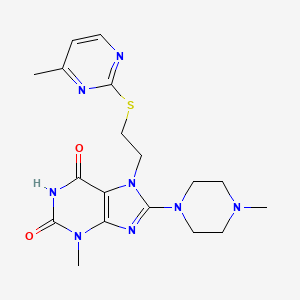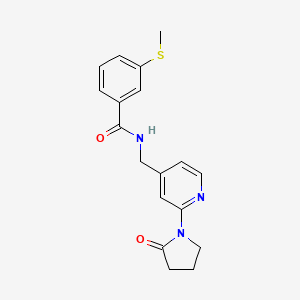
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine, also known as BODIPY (boron-dipyrromethene), is a fluorescent dye that has been widely used in scientific research. It has a unique chemical structure that makes it highly stable and resistant to photobleaching, making it an ideal tool for imaging and tracking biological molecules and processes.
Scientific Research Applications
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has been widely used in scientific research due to its unique properties, including high quantum yield, photostability, and ease of modification. It has been used as a fluorescent probe for imaging and tracking biological molecules and processes, such as DNA, RNA, proteins, lipids, and small molecules. This compound has also been used as a sensor for detecting various analytes, such as pH, metal ions, and reactive oxygen species. In addition, this compound has been used as a photosensitizer for photodynamic therapy, a technique that uses light to activate a photosensitizer to produce reactive oxygen species that can kill cancer cells.
Mechanism of Action
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine works by absorbing light energy and then emitting light at a longer wavelength. This process, known as fluorescence, is due to the excitation of electrons in the this compound molecule. The light emitted by this compound can be detected and used to track biological molecules and processes. The mechanism of action of this compound as a photosensitizer involves the production of reactive oxygen species upon activation by light. These reactive oxygen species can then damage cancer cells and lead to their death.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in vitro and in vivo, making it a safe and reliable tool for scientific research. It has also been shown to have high specificity for biological molecules and processes, allowing for accurate imaging and tracking. However, this compound can be affected by factors such as pH, temperature, and solvent polarity, which can affect its fluorescence properties.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine has several advantages for use in lab experiments, including its high stability, photostability, and ease of modification. It can be easily conjugated to biological molecules and used for imaging and tracking. However, this compound has some limitations, including its sensitivity to environmental factors such as pH, temperature, and solvent polarity. It also has limited penetration depth, making it unsuitable for deep tissue imaging.
Future Directions
There are several future directions for the use of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine in scientific research. One area of research is the development of new this compound derivatives with improved properties, such as increased photostability and sensitivity to environmental factors. Another area of research is the use of this compound as a biosensor for detecting and monitoring biological molecules and processes in real-time. This compound can also be used in combination with other imaging techniques, such as magnetic resonance imaging and computed tomography, to provide more comprehensive information about biological processes. Finally, this compound can be used in the development of new therapies for cancer and other diseases.
Synthesis Methods
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine can be synthesized by a variety of methods, including condensation of 2,1,3-benzoxadiazole with pyrrole, oxidation of pyrrole with boron trifluoride, and reaction of pyrrole with a boron complex. The most commonly used method involves the condensation of 2,1,3-benzoxadiazole with pyrrole in the presence of a Lewis acid catalyst such as boron trifluoride. This method yields this compound with high purity and yield.
properties
IUPAC Name |
4-N,4-N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFHJTEJNBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NON=C12)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2869191.png)

![2-Chloro-N-[1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-yl]propanamide](/img/structure/B2869196.png)
![2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2869197.png)
![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)




![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2869205.png)
![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2869209.png)